molecular formula C11H13BrN2 B2499400 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2137707-46-9

5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2499400
CAS No.: 2137707-46-9
M. Wt: 253.143
InChI Key: XMPBMNMMJGHCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2137707-46-9) is a high-value chemical scaffold in organic synthesis and medicinal chemistry. This brominated azaindole derivative features a sec-butyl substituent that enhances its lipophilicity and provides a versatile handle for further functionalization, making it a critical synthetic intermediate for constructing more complex molecules . As a key building block, this compound is designed for the research and development of targeted therapeutics. Its core structure is a privileged scaffold in drug discovery, frequently employed in the synthesis of potent protein kinase inhibitors . The bromine atom at the 5-position allows for efficient palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic and alkyne groups. Concurrently, the sec-butyl group on the pyrrole ring can be explored for steric or hydrophobic interactions within a binding pocket, allowing researchers to fine-tune the properties of lead compounds . Researchers are advised to handle this material with appropriate safety precautions. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended personal protective equipment includes gloves, eye protection, and suitable clothing. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists . For product integrity, this compound should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-bromo-3-butan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-3-7(2)10-6-14-11-9(10)4-8(12)5-13-11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBMNMMJGHCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CNC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137707-46-9
Record name 5-bromo-3-(butan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a boronic acid or ester with an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a base and a polar solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine, exhibit significant anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Cancer Cell Line Inhibition Percentage Reference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

In vitro studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival.

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential as a lead compound for developing new antibacterial agents.

Bacterial Strain Activity Observed Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Study on Anticancer Effects

A recent study focused on evaluating the antitumor effects of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine against different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Antimicrobial Research

Another study highlighted the superior antimicrobial activity of this compound compared to traditional antibiotics, indicating its potential as a novel antibacterial agent. This research emphasizes the need for further exploration of its derivatives in clinical settings.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position modifications significantly alter physicochemical and biological properties. Key analogues include:

Compound Name 3-Substituent Key Properties Synthesis Method Yield (%)
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine sec-butyl High lipophilicity (logP ~3.5); improved metabolic stability Alkylation (hypothesized) N/A
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Pyridin-3-ylethynyl Moderate solubility; π-π stacking capability Sonogashira coupling 75
5-Bromo-3-(3-methoxyphenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) 3-Methoxyphenylethynyl Electron-donating methoxy group; enhanced H-bonding potential Sonogashira coupling 51
5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Trifluoromethyl Electron-withdrawing; increased metabolic resistance Cyclization/functionalization 95
5-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine Amino High polarity; forms hydrogen bonds in binding pockets Reduction of nitro precursor 36–37

Key Observations :

  • Electronics : Electron-withdrawing groups (e.g., CF₃) stabilize the ring system, whereas sec-butyl (electron-donating) may enhance reactivity in electrophilic substitutions .
  • Synthetic Accessibility: Sonogashira couplings (for ethynyl derivatives) and alkylation (for sec-butyl) offer modular routes, though yields vary with steric hindrance .

Substituent Effects at the 1-Position

N1 modifications influence pharmacokinetics and regioselectivity:

Compound Name 1-Substituent Key Properties
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl Increased steric shielding; reduced hydrogen bonding
5-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine (9) Benzyl Enhanced lipophilicity; potential for π-π interactions

The target compound’s unsubstituted N1 position allows for hydrogen bonding with biological targets, contrasting with N1-alkylated derivatives that may block active-site interactions .

Reactivity in Cross-Coupling Reactions

The 5-bromo moiety enables Suzuki-Miyaura couplings, similar to analogues like 5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine . Key differences include:

  • Steric Effects : The sec-butyl group at C3 may slow coupling rates compared to smaller substituents (e.g., ethynyl) due to steric hindrance .
  • Boronic Ester Derivatives : Compounds like 5-Bromo-3-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine (CAS 1072152-50-1) are direct coupling partners, whereas the target compound requires transmetallation .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine 3.5 0.12 >6
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine 2.8 0.45 3.2
5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 2.9 0.20 >8

Biological Activity

5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties. Research has indicated that derivatives of this class exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine is C11H12BrNC_{11}H_{12}BrN with a molecular weight of 240.12 g/mol. The presence of the bromine atom and the sec-butyl group contributes to its unique electronic and steric properties, which influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives. For instance, research indicates that these compounds can inhibit specific kinases involved in cancer progression. A study demonstrated that certain derivatives showed significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in various cancers due to their role in cell proliferation and survival .

Table 1: Summary of Anticancer Activity Studies

CompoundTarget KinaseIC50 (µM)Reference
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridineFGFR0.5
Derivative APIM-10.8
Derivative Bc-Met0.6

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The mechanism by which 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine exerts its biological effects primarily involves its interaction with specific enzyme targets. For example, it has been shown to bind to the ATP-binding site of FGFRs, thereby inhibiting phosphorylation and subsequent signaling pathways critical for tumor growth . Additionally, its ability to interact with other kinases like c-Met further underscores its potential as a multi-targeted therapeutic agent.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of a derivative led to a significant reduction in tumor size compared to controls. The study attributed this effect to the inhibition of FGFR signaling pathways.
  • Antimicrobial Efficacy Assessment : A series of derivatives were tested against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissue samples from animal models.

Q & A

Q. What are the standard synthetic routes for introducing substituents at the 3-position of 5-bromo-1H-pyrrolo[2,3-b]pyridine?

Methodology :

  • Step 1 : Start with 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as a core intermediate.
  • Step 2 : Use Sonogashira coupling to introduce alkynyl groups (e.g., phenylethynyl) with Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (yields ~51% after silica gel chromatography) .
  • Step 3 : For alkylation (e.g., sec-butyl), employ Buchwald-Hartwig amination or direct alkyl halide substitution under NaH/THF conditions (e.g., methyl iodide, 75% yield) .
  • Purification : Flash column chromatography with heptane/ethyl acetate (8:2) or dichloromethane/methanol gradients .

Q. Key Data :

Reaction TypeCatalystYieldPurity
SonogashiraPd/Cu51%98%
AlkylationNaH75%95%

Q. How is structural characterization performed for brominated pyrrolo[2,3-b]pyridine derivatives?

Methodology :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., sec-butyl CH₃/CH₂ groups at δ 0.8–1.5 ppm; bromine-induced deshielding of adjacent protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calcd for C₁₁H₁₄BrN₂: 265.03; observed 265.02) .
  • X-ray Crystallography : Resolve planar azaindole skeletons with Br···N hydrogen bonding (r.m.s. deviation = 0.017 Å) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for bulky 3-substituents like sec-butyl?

Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for steric tolerance .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky reactants.
  • Temperature Control : Conduct reactions at 80–100°C to balance reactivity and decomposition .
  • Post-Reaction Analysis : Monitor by TLC and LC-MS to identify side products (e.g., dehalogenation or dimerization) .

Q. Example :

  • Challenge : Low yield (37%) in 3-((5-aryl)-pyrrolo[2,3-b]pyridin-3-yl)ethynyl derivatives due to steric hindrance .
  • Solution : Increase catalyst loading (5 mol% Pd) and extend reaction time to 24 hours.

Q. What strategies resolve contradictions in biological activity data for 5-bromo-3-substituted analogs?

Methodology :

  • SAR Analysis : Compare IC₅₀ values across analogs (e.g., FGFR1 inhibition: 7–712 nM for 1H-pyrrolo[2,3-b]pyridine derivatives) .
  • Cellular Assays : Validate kinase inhibition using 4T1 breast cancer cell lines (apoptosis assays, migration/invasion suppression) .
  • Computational Modeling : Perform docking studies to assess sec-butyl’s steric effects on ATP-binding site occupancy .

Q. Data Conflict Example :

  • Observation : A 3-nitro derivative showed poor activity despite high purity (99%).
  • Resolution : Nitro groups may hinder target binding; reduce to 3-amino derivatives (e.g., via Raney Ni/H₂) for improved potency .

Q. How are intermediates like 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine stabilized during synthesis?

Methodology :

  • In Situ Reduction : Immediately convert nitro to amino groups using H₂/Raney Ni to prevent decomposition .
  • Protection Strategies : Tosylate the NH group (e.g., TsCl/NaH/THF) to enhance stability during Suzuki-Miyaura coupling .
  • Low-Temperature Storage : Store intermediates at –20°C under argon to avoid oxidative degradation .

Q. What analytical methods distinguish regioisomers in brominated pyrrolo[2,3-b]pyridines?

Methodology :

  • NOESY NMR : Detect spatial proximity of sec-butyl to adjacent protons .
  • HPLC-MS : Compare retention times with authentic standards (e.g., 5-bromo vs. 4-bromo isomers) .
  • IR Spectroscopy : Identify aldehyde stretches (νC=O ~1700 cm⁻¹) in 3-carbaldehyde derivatives .

Q. How do electronic effects of bromine impact downstream functionalization?

Methodology :

  • Bromine as a Directing Group : Utilize Pd-catalyzed cross-coupling (e.g., Suzuki with 3,4-dimethoxyphenylboronic acid) to introduce aryl groups at position 5 .
  • Halogen Exchange : Replace Br with CF₃ via Cu-mediated trifluoromethylation for enhanced lipophilicity .
  • Dehalogenation Risks : Avoid prolonged heating in polar solvents to prevent unintended Br removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.